molecular formula C22H38CoO4 B1143892 Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) CAS No. 13986-53-3

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II)

Numéro de catalogue: B1143892
Numéro CAS: 13986-53-3
Poids moléculaire: 425.47
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) is a useful research compound. Its molecular formula is C22H38CoO4 and its molecular weight is 425.47. The purity is usually 95%.
BenchChem offers high-quality Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Catalyst for Aerobic Epoxidation and Hydroperoxysilylation

    It serves as an excellent catalyst for aerobic epoxidation and Mukaiyama-Isayama hydroperoxysilylation of unactivated alkenes. This catalyst is superior to others like Co(acac)2 for the oxidation of cyclic alkenes, yielding excellent results. It's also used in the synthesis of spiro-1,2,4-trioxane antimalarials (O’Neill et al., 2003).

  • Metalorganic Chemical Vapor Deposition

    This compound is used in the growth of highly c-axis-oriented ZnO films on Si(100), showing very clean decomposition, making it an ideal choice for this application (Saraf et al., 2007).

  • Electronic Structure Studies

    It's involved in studies related to the electronic structure of metal-organic compounds, demonstrating its utility in understanding molecular-level interactions in various materials (Wisbey et al., 2007).

  • Catalyst for Regioselective C-2 Arylation

    The compound is reported as an efficient catalyst for regioselective direct C-2 arylation of heterocycles with aryl halides, applicable to a wide variety of heterocycles (Nandurkar et al., 2008).

  • Cobalt Film Deposition from Supercritical Carbon Dioxide

    It's used as a precursor for cobalt depositions from supercritical carbon dioxide on various surfaces, producing high purity cobalt films. This method also improves the resistance of copper surfaces to oxidation (Haruki et al., 2016).

  • Acyl Radical Generation for Olefin Reactions

    This compound is used to generate acyl radicals which react with electron-deficient olefins, giving intermolecular addition products (Sakurai & Narasaka, 1994).

Propriétés

IUPAC Name

cobalt(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Co/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQGKVCRZSKSEK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38CoO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724535
Record name Cobalt(2+) bis(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13986-53-3
Record name Cobalt(2+) bis(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13986-53-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What makes Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) suitable for thin film deposition using Radical-Enhanced Atomic Layer Deposition (RE-ALD)?

A1: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) is a volatile organometallic compound, a crucial characteristic for its use as a precursor in ALD processes. When combined with an oxidizing agent like atomic oxygen in a RE-ALD setup, it allows for the controlled layer-by-layer deposition of cobalt oxide within the thin film. [] This control is vital for achieving precise film thicknesses and compositions, which directly influence the final material properties.

Q2: How does the use of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) in the RE-ALD process affect the magnetic properties of the resulting CoFe2O4 thin films?

A2: The RE-ALD process, utilizing Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) along with other precursors, allows for the synthesis of CoFe2O4 thin films with controllable thickness and microstructure. [] This control is directly linked to the film's magnetic properties. For instance, thinner films fabricated through this method exhibit enhanced magnetic anisotropy compared to thicker counterparts. Furthermore, the annealing temperature after deposition significantly impacts the magnetic behavior. Higher annealing temperatures lead to improved overall magnetic strength, indicated by higher saturation magnetization values. [] This control over magnetic properties is crucial for tailoring the material for specific applications in spintronics or magnetic storage devices.

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